![molecular formula C25H33N3O3S B2752970 N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1223875-44-2](/img/structure/B2752970.png)
N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a complex organic molecule with potential applications in various fields of scientific research. This compound's structure includes functional groups such as an amine, an alkene, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide typically involves multi-step organic synthesis techniques. These steps may include:
Formation of the phenylethenyl moiety via a Wittig or Heck reaction.
Introduction of the piperidine ring through nucleophilic substitution or cyclization reactions.
Coupling of the sulfonyl group, possibly through sulfonation reactions.
Attachment of the amine and carboxamide groups through amidation and reductive amination processes.
Reaction conditions: : These reactions may require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and advanced purification methods (e.g., column chromatography, recrystallization) could be employed.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The presence of amine and alkene groups suggests the compound can undergo oxidation, possibly forming oximes or epoxides.
Reduction: : Reduction reactions might convert the alkene to an alkane or reduce the sulfonyl group.
Substitution: : Nucleophilic and electrophilic substitution reactions could occur at various positions of the compound, including the aromatic ring and the piperidine ring.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂), or potassium permanganate (KMnO₄).
Reduction: : Catalysts like palladium on carbon (Pd/C) for hydrogenation or lithium aluminum hydride (LiAlH₄) for more selective reductions.
Substitution: : Typical reagents might include alkyl halides for nucleophilic substitution or halogens for electrophilic substitution under controlled conditions.
Major Products Formed from These Reactions
Oxidation of the amine might yield nitro compounds or azides.
Reduction could result in saturated hydrocarbons or reduced sulfonyl derivatives.
Substitution reactions may yield a wide variety of derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: : As a reactive intermediate in the synthesis of more complex molecules or materials.
Biology: : Potential use as a probe to study biological pathways, enzyme interactions, or receptor binding.
Medicine: : Exploration of its pharmacological properties, such as potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: : Application in materials science, possibly in the development of new polymers or as a component in manufacturing processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application and interaction with biological targets:
Molecular Targets: : The compound may interact with specific enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : It could participate in cellular signaling pathways, influence gene expression, or interfere with metabolic processes.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide stands out due to its unique combination of structural features and functional groups.
Similar Compounds: : Examples might include other sulfonyl-containing piperidine derivatives or phenylethenyl analogs.
Uniqueness: : The specific arrangement of the ethyl(methyl)amino, sulfonyl, and phenylethenyl groups could confer unique reactivity or interaction profiles, making it a valuable compound for specific research applications.
This compound is a fascinating compound with a wealth of potential uses in scientific research. Its complex structure and the variety of reactions it can undergo make it an exciting subject of study in both academic and industrial settings.
Properties
IUPAC Name |
N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-3-27(2)20-23-11-7-10-22(18-23)19-26-25(29)24-12-15-28(16-13-24)32(30,31)17-14-21-8-5-4-6-9-21/h4-11,14,17-18,24H,3,12-13,15-16,19-20H2,1-2H3,(H,26,29)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZDSQGGZHCSFC-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)CC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
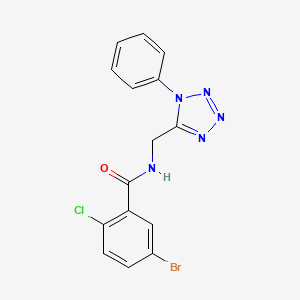
![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)
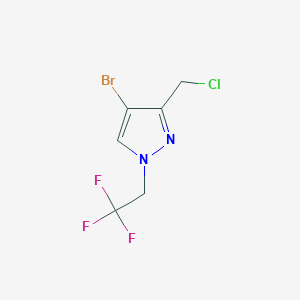
![5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752891.png)
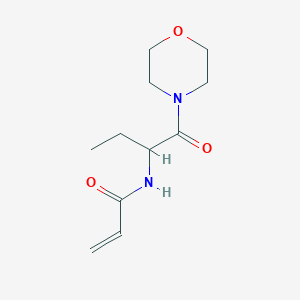
![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)
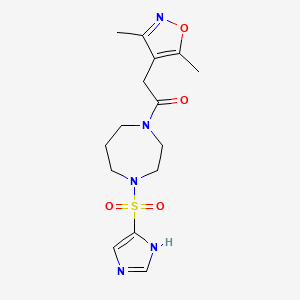
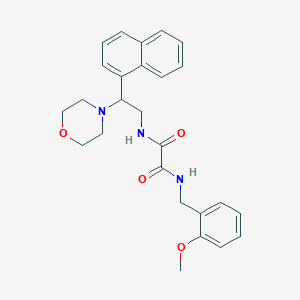
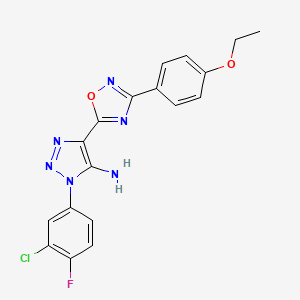

![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

